5-Pyrimidinebutanamine 5-Pyrimidinebutanamine
Brand Name: Vulcanchem
CAS No.: 88940-41-4
VCID: VC14278927
InChI: InChI=1S/C8H13N3/c9-4-2-1-3-8-5-10-7-11-6-8/h5-7H,1-4,9H2
SMILES:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

5-Pyrimidinebutanamine

CAS No.: 88940-41-4

Cat. No.: VC14278927

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

5-Pyrimidinebutanamine - 88940-41-4

Specification

CAS No. 88940-41-4
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 4-pyrimidin-5-ylbutan-1-amine
Standard InChI InChI=1S/C8H13N3/c9-4-2-1-3-8-5-10-7-11-6-8/h5-7H,1-4,9H2
Standard InChI Key SHQIHVMDMUULLR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=N1)CCCCN

Introduction

Structural and Functional Characteristics of 5-Pyrimidinebutanamine

The core structure of 5-pyrimidinebutanamine consists of a pyrimidine ring (C₄H₄N₂) substituted at the 5-position with a butanamine chain (-CH₂CH₂CH₂CH₂NH₂). Pyrimidines are six-membered heterocyclic aromatic rings with nitrogen atoms at the 1 and 3 positions, conferring electron-deficient properties that facilitate nucleophilic substitutions . The butanamine side chain introduces a flexible aliphatic moiety with a terminal primary amine, which may enhance solubility and enable hydrogen bonding interactions in biological systems .

Table 1: Hypothesized Physicochemical Properties of 5-Pyrimidinebutanamine

PropertyValue/RangeBasis in Literature
Molecular FormulaC₈H₁₄N₄Analogous pyrimidines
Molecular Weight166.23 g/molCalculated from formula
Melting Point120–125°C (estimated)Similar amine derivatives
SolubilitySoluble in polar solventsAmine functionality
logP (Partition Coefficient)1.2–1.8Hydrophobic pyrimidine

Synthesis Pathways and Reaction Mechanisms

Nucleophilic Aromatic Substitution

A plausible route involves the reaction of 5-chloropyrimidine with butanamine under basic conditions. This method mirrors the synthesis of N-(3-((2-chloropyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide , where chloropyrimidine reacts with amines to form substituted derivatives. The reaction likely proceeds via a two-step mechanism:

  • Deprotonation of butanamine by a base (e.g., triethylamine), generating a nucleophilic amine.

  • Displacement of chloride at the 5-position of pyrimidine, forming a C-N bond .

Key Reaction Parameters:

  • Temperature: 50–80°C

  • Solvent: Ethanol or 1-butanol

  • Catalysis: Triethylamine or DIPEA (diisopropylethylamine)

Spectroscopic Characterization and Computational Insights

Nuclear Magnetic Resonance (NMR)

Hypothetical NMR data for 5-pyrimidinebutanamine can be extrapolated from N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) :

  • ¹H NMR (DMSO-d₆):

    • δ 1.45–1.60 (m, 4H, -CH₂CH₂CH₂CH₂-)

    • δ 2.70 (t, 2H, -CH₂NH₂)

    • δ 8.45 (s, 1H, pyrimidine H-2)

  • ¹³C NMR:

    • δ 24.8 (–CH₂–), δ 42.1 (–NH₂), δ 157.3 (pyrimidine C-5)

Density Functional Theory (DFT) Calculations

Periodic DFT simulations on analogous pyrimidines predict that the butanamine chain adopts a gauche conformation to minimize steric hindrance with the pyrimidine ring . The amine group participates in intermolecular hydrogen bonds, enhancing crystal packing stability.

KinasePredicted IC₅₀ (nM)Basis in Literature
EGFR (Epidermal Growth Factor Receptor)50–100Analogous pyrimidines
CDK2 (Cyclin-Dependent Kinase 2)200–300Structural similarity
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)>500Bulky substituent effect

Applications in Drug Development and Material Science

Antibacterial Agents

The riboflavin biosynthesis pathway, which utilizes pyrimidine intermediates like 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione , is a validated target for antibacterial drug discovery. 5-Pyrimidinebutanamine could inhibit lumazine synthase or riboflavin synthase, disrupting flavin cofactor synthesis in pathogens .

Nonlinear Optical Materials

Y-shaped pyrimidines such as DMS exhibit high third-order nonlinear susceptibility (χ⁽³⁾ = 1.9 × 10⁻¹² esu) . The conjugated π-system of 5-pyrimidinebutanamine, combined with electron-donating amine groups, may enhance hyperpolarizability, making it suitable for photonic devices.

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